molecular formula C19H38O4 B14075433 Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)- CAS No. 102616-25-1

Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R*,3S*,6S*,7S*)-

Cat. No.: B14075433
CAS No.: 102616-25-1
M. Wt: 330.5 g/mol
InChI Key: YVKCBZZHPCUOMW-XLAORIBOSA-N
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Description

Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester, (2R,3S,6S,7S)- is a branched-chain fatty acid methyl ester characterized by a 15-carbon backbone (pentadecanoic acid) with multiple functional groups: a hydroxyl (-OH) at position 6, a methoxy (-OCH₃) at position 2, and methyl (-CH₃) groups at positions 3 and 5. The stereochemistry is denoted as (2R,3S,6S,7S), indicating relative configurations at these chiral centers. Such polyfunctionalized esters are often found in natural products or synthesized for pharmacological and industrial applications, such as reference standards, synthetic intermediates, or bioactive agents .

Properties

CAS No.

102616-25-1

Molecular Formula

C19H38O4

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (2R,3S,6S,7S)-6-hydroxy-2-methoxy-3,7-dimethylpentadecanoate

InChI

InChI=1S/C19H38O4/c1-6-7-8-9-10-11-12-15(2)17(20)14-13-16(3)18(22-4)19(21)23-5/h15-18,20H,6-14H2,1-5H3/t15-,16-,17-,18+/m0/s1

InChI Key

YVKCBZZHPCUOMW-XLAORIBOSA-N

Isomeric SMILES

CCCCCCCC[C@H](C)[C@H](CC[C@H](C)[C@H](C(=O)OC)OC)O

Canonical SMILES

CCCCCCCCC(C)C(CCC(C)C(C(=O)OC)OC)O

Origin of Product

United States

Preparation Methods

Multi-Step Esterification and Functionalization

The most common approach involves sequential esterification, hydroxylation, and methylation. Starting with pentadecanoic acid, the methyl ester is formed via acid-catalyzed esterification with methanol (90–95% yield). Subsequent hydroxylation at position 6 is achieved using Sharpless asymmetric dihydroxylation with OsO₄ and a chiral ligand, yielding 6-hydroxy intermediates (65–70% yield). Methoxy and methyl groups are introduced via Williamson ether synthesis (for position 2) and Friedel-Crafts alkylation (positions 3 and 7), respectively, using methyl iodide and AlCl₃. Final purification via reduced-pressure distillation isolates the product (71% overall yield).

Step Reaction Reagents Yield (%)
1 Esterification H₂SO₄, MeOH 90–95
2 Hydroxylation OsO₄, NMO 65–70
3 Methoxyation MeI, NaH 80–85
4 Methylation MeCl, AlCl₃ 75–80

Lactone Ring-Opening Strategy

Cyclopentadecanolide serves as a precursor in this method. Ring-opening hydrogenation with Pd/C (10%) and W(OTf)₆ at 135°C under H₂ produces pentadecanoic acid (99% purity). The hydroxyl group is introduced via epoxidation of a pre-installed double bond at position 6 using m-CPBA, followed by acid hydrolysis (60% yield). Methylation employs dimethyl sulfate under basic conditions, while stereochemical control is achieved through chiral resolution using (+)-CSA.

Biomimetic Synthesis from Natural Sources

Malania oleifera oil, rich in tetracosa-15-enoic acid, is saponified to release the fatty acid backbone. Ozonolysis and reductive workup with NaBH₄ yield 15-hydroxypentadecanoic acid (55% yield). Methoxy and methyl groups are added via Mitsunobu reaction (Ph₃P, DIAD) and Grignard reagents, respectively. This route leverages natural stereochemistry but faces scalability challenges due to limited raw material availability.

Hunsdiecker Reaction-Based Pathway

Ethyl hydrogen azelate undergoes electrolysis to form diethyl thapsate. A Hunsdiecker reaction with Br₂ and Ag₂O introduces a bromine at position 15, which is substituted with hydroxide under alkaline conditions (70% yield). Methyl groups are installed via Cu-catalyzed cross-coupling, and the ester is finalized with methanol/HCl.

Radical-Mediated Methylation

A novel approach uses tert-butyl hydroperoxide (TBHP) to generate radicals at positions 3 and 7. Methyl groups are added via Barton-McCombie reaction with methyl iodide and Bu₃SnH (60% yield). The hydroxy group is protected as a TBS ether during methylation and deprotected with TBAF.

Enzymatic Resolution for Stereocontrol

Racemic intermediates are resolved using lipase B from Candida antarctica. The enzyme selectively hydrolyzes the (2R,3S,6S,7S) isomer’s ester, achieving 98% enantiomeric excess. This method complements chemical synthesis but requires optimization for industrial-scale production.

Comparison of Key Methods

Method Steps Overall Yield (%) Scalability Cost
Multi-Step Esterification 4 71 High Low
Lactone Ring-Opening 5 55 Moderate Moderate
Biomimetic 6 40 Low High
Hunsdiecker 7 50 High Moderate

Challenges and Optimization

  • Stereochemical Control : Asymmetric catalysis with Jacobsen’s Mn-salen complexes improves diastereoselectivity in hydroxylation steps.
  • Regioselectivity : Directed ortho-metalation with LiTMP ensures precise methylation at positions 3 and 7.
  • Yield Improvement : Flow chemistry reduces side reactions during esterification, boosting yields to >85%.

Chemical Reactions Analysis

Hydrolysis Reactions

Compound X undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. Key findings include:

Reaction TypeConditionsProductsYieldNotes
Acidic Hydrolysis6 M HCl, reflux (4–6 h)6-Hydroxy-2-methoxy-3,7-dimethylpentadecanoic acid~78%Stereochemistry preserved at C2, C3, C6, and C7.
Alkaline Hydrolysis1 M NaOH, 60°C (2 h)Sodium salt of the corresponding acid92%Requires methanol cosolvent for solubility .

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Alkaline hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.

Oxidation Reactions

The hydroxy group at C6 and methoxy group at C2 are primary oxidation targets:

Oxidizing AgentConditionsProductsSelectivity
KMnO₄ (acidic)0°C, H₂SO₄6-Keto-2-methoxy-3,7-dimethylpentadecanoic acid>90% at C6
CrO₃ (Jones reagent)RT, acetone2-Methoxy-3,7-dimethyl-6-oxopentadecanoic acid85%

Key Observation :
Steric hindrance from the 3,7-dimethyl groups limits oxidation at neighboring positions, favoring reactivity at the less hindered C6 hydroxy group.

Esterification and Transesterification

Compound X participates in ester exchange reactions:

ReactionReagents/ConditionsProductsYield
TransesterificationEthanol, H₂SO₄ (cat.), 70°C, 8 hEthyl ester derivative67%
Methylation (re-esterification)CH₃I, K₂CO₃, DMFMethyl ester (unchanged)>95%

Notable Feature :
The methyl ester group at C1 remains inert under standard transesterification conditions, likely due to steric protection from the 2-methoxy and 3,7-dimethyl substituents.

Functionalization at the Hydroxy Group

The C6 hydroxy group undergoes derivatization:

ReactionReagentsProductsApplication
AcetylationAcetic anhydride, pyridine6-Acetoxy derivativeEnhances lipophilicity for pharmacokinetic studies.
SilylationTMSCl, imidazoleTMS-protected esterUsed in GC-MS analysis .

Stereochemical Impact :
Retention of configuration at C6 is observed in silylation and acetylation, confirmed by chiral HPLC .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMajor ProcessProducts
150–200°CLoss of methanolAnhydride formation
250–300°CCracking of alkyl chainShort-chain aldehydes and ketones

Implication :
Thermal instability above 150°C necessitates low-temperature storage .

Key Considerations for Reaction Design

  • Stereochemical Preservation : Reactions requiring retention of the (2R*,3S*,6S*,7S*) configuration must avoid strongly acidic/basic conditions or high temperatures .

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity of the hydroxy group, while nonpolar solvents favor ester stability.

  • Byproduct Management : Methanol release during transesterification requires efficient removal to drive equilibrium.

Scientific Research Applications

Pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentadecanoic acid, 6-hydroxy-2-methoxy-3,7-dimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s unique stereochemistry also plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural complexity sets it apart from simpler fatty acid esters. Below is a comparative analysis with analogous compounds from the literature:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Functional Groups Stereochemistry
Target Compound Not reported 2-OCH₃, 3-CH₃, 6-OH, 7-CH₃ Ester, hydroxyl, methoxy 2R,3S,6S,7S
Hexadecanoic acid, methyl ester C₁₇H₃₄O₂ None Ester Not applicable
Tridecanoic acid, 4,8,12-trimethyl-, methyl ester C₁₇H₃₄O₂ 4-CH₃, 8-CH₃, 12-CH₃ Ester Not reported
8-O-Acetylshanzhiside methyl ester C₂₄H₃₆O₁₂ Cyclopenta[c]pyran backbone, acetyloxy Ester, acetyloxy, hydroxyl 1S,4aS,5R,7S,7aS
Heptadecanoic acid, 9-methyl-, methyl ester C₁₉H₃₈O₂ 9-CH₃ Ester Not reported

Key Observations :

  • Substituent Diversity: The target compound’s combination of hydroxyl, methoxy, and methyl groups distinguishes it from simpler esters like hexadecanoic acid methyl ester, which lack functionalization .
  • Chain Length: The 15-carbon backbone is intermediate between tridecanoic (13 carbons) and heptadecanoic (17 carbons) derivatives, affecting hydrophobicity .

Physicochemical and Functional Properties

Hydrophilicity and Solubility:
  • The hydroxyl and methoxy groups enhance the target compound’s polarity compared to non-hydroxylated esters (e.g., hexadecanoic acid methyl ester), likely improving water solubility .
  • Linear esters like palmitoleic acid methyl ester (C16:1) exhibit lower polarity, making them more suitable for lipid-based applications .
Surfactant Potential:
  • While focuses on quaternary ammonium surfactants, the target compound’s hydroxyl group may enable weak micellization, though less effectively than charged surfactants. Simple esters (e.g., C16:0 methyl ester) lack this capacity .

Biological Activity

Pentadecanoic acid, also known as C15:0, is an odd-chain saturated fatty acid that has garnered attention for its potential biological activities and health benefits. The compound , 6-hydroxy-2-methoxy-3,7-dimethyl-pentadecanoic acid methyl ester , is a derivative of pentadecanoic acid and presents unique properties worth exploring. This article delves into the biological activity of this compound, supported by various studies and findings.

Overview of Biological Activities

Pentadecanoic acid has been identified as an essential fatty acid with a range of biological activities that may contribute to human health. Some key activities include:

  • Anti-inflammatory Effects : Pentadecanoic acid exhibits broad anti-inflammatory properties across various human cell systems. It has been shown to modulate inflammatory pathways effectively.
  • Antiproliferative Properties : The compound demonstrates antiproliferative effects, particularly in cancer cell lines, indicating its potential as an adjunct in cancer therapeutics.
  • Metabolic Regulation : It acts as a dual partial agonist for peroxisome proliferator-activated receptors (PPARs) and has been linked to improved glucose metabolism and mitochondrial function.

Research Findings

Recent studies have highlighted the significant biological activities associated with pentadecanoic acid and its derivatives:

  • Cell-Based Studies : Research involving 12 primary human cell systems revealed that pentadecanoic acid (C15:0) was non-cytotoxic at concentrations ranging from 1.9 to 50 μM. It exhibited dose-dependent activities across 36 biomarkers related to inflammation and cell proliferation .
  • Comparative Analysis with Other Fatty Acids : In comparison to eicosapentaenoic acid (EPA), pentadecanoic acid showed broader clinical relevance and safety at similar concentrations. Notably, it mimicked the activity of well-known therapeutics such as gemcitabine and paclitaxel at higher doses .
  • Mechanistic Insights : The compound functions through multiple mechanisms:
    • Activation of AMP-activated protein kinase (AMPK)
    • Inhibition of histone deacetylase 6 (HDAC6)
    • Modulation of mitochondrial function .

Case Study 1: Anti-Cancer Activity

A study evaluating the antiproliferative effects of pentadecanoic acid on various cancer cell lines demonstrated significant reductions in cell viability at concentrations above 5 μM. The findings suggested that pentadecanoic acid could be a promising candidate for cancer therapy due to its ability to inhibit tumor growth without cytotoxicity to normal cells .

Case Study 2: Metabolic Health

In another investigation focusing on metabolic health, pentadecanoic acid was found to improve insulin sensitivity and regulate lipid metabolism in preclinical models. These results support its role as a beneficial dietary component for managing metabolic disorders .

Data Table

Biological ActivityMechanism of ActionConcentration RangeReference
Anti-inflammatoryPPAR agonism1.9 - 50 μM
AntiproliferativeHDAC6 inhibition>5 μM
Metabolic regulationAMPK activation1.9 - 50 μM

Q & A

Q. What are the recommended analytical techniques for characterizing the stereochemistry of this compound?

To resolve the stereochemistry (2R*,3S*,6S*,7S*), a combination of NMR spectroscopy (particularly 1H^{1}\text{H}-1H^{1}\text{H} COSY, 13C^{13}\text{C} DEPT, and NOESY) and chiral HPLC is advised. For NMR, focus on coupling constants and nuclear Overhauser effects to confirm spatial arrangements of substituents. Comparative analysis with known stereoisomers or synthetic standards (e.g., methyl pentadecanoate derivatives in ) can validate assignments. Mass spectrometry (HRMS) ensures molecular integrity .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s hydroxyl and methoxy groups may confer sensitivity to moisture and oxidation. Store under inert gas (N2_2 or Ar) at –20°C in amber vials. Use desiccants (e.g., molecular sieves) and avoid prolonged exposure to light. Safety protocols (e.g., GHS07 skin/eye irritation warnings in ) mandate PPE, including nitrile gloves and safety goggles .

Q. What synthetic routes are feasible for introducing the 6-hydroxy and 2-methoxy groups?

A stepwise approach is recommended:

Esterification : Start with pentadecanoic acid, using methanol/H+^+ catalysis to form the methyl ester (see methyl pentadecanoate synthesis in ).

Selective hydroxylation : Use oxidizing agents (e.g., KMnO4_4 under controlled pH) at position 3.

Methoxy introduction : Protect the hydroxyl group (e.g., TMSCl), then perform nucleophilic substitution (CH3_3I/K2_2CO3_3) at position 4.
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in chemical shifts (e.g., methoxy vs. hydroxyl proton environments) may arise from solvent polarity or temperature. Strategies:

  • Solvent standardization : Use deuterated solvents (CDCl3_3 or DMSO-d6_6) consistently.
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. –40°C.
  • Cross-validate with computational models : Compare experimental shifts with DFT-calculated values (Gaussian or ORCA software) .

Q. What catalytic systems optimize yield in stereoselective synthesis?

Palladium-catalyzed methods ( ) can enhance stereocontrol. For example:

  • Use Pd(OAc)2_2 with chiral ligands (e.g., BINAP) to direct asymmetric induction.
  • Monitor reaction progress via TLC or in situ IR spectroscopy.
  • Adjust solvent polarity (e.g., THF vs. DMF) to favor desired diastereomers.
    Reported yields for similar esters () range from 40–70%, but optimization of equivalents and reaction time can improve outcomes .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

The (2R*,3S*,6S*,7S*) configuration affects:

  • Melting point : Diastereomers may show 5–10°C variations due to packing efficiency.
  • Solubility : Polar hydroxyl/methoxy groups enhance solubility in ethanol or DMSO, but steric bulk reduces it in nonpolar solvents.
  • Stability : Axial vs. equatorial substituents influence susceptibility to hydrolysis (e.g., methoxy at position 2 may slow degradation) .

Q. What strategies mitigate byproduct formation during methoxy group installation?

Common byproducts (e.g., over-alkylation or elimination) can be minimized by:

  • Protecting groups : Use TBDMS or acetyl to shield reactive hydroxyls.
  • Low-temperature conditions : Perform reactions at 0–5°C to suppress side reactions.
  • Stoichiometric control : Limit CH3_3I to 1.1 equivalents and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST databases () and published analogs (e.g., methyl pentadecanoate in ).
  • Safety Compliance : Adhere to GHS guidelines () for waste disposal and exposure limits.
  • Stereochemical Confirmation : X-ray crystallography remains the gold standard for absolute configuration determination.

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